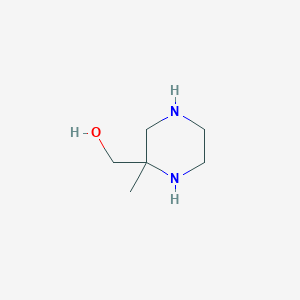

2-Piperazinemethanol, 2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Piperazinemethanol, 2-methyl-” is a chemical compound with the molecular formula C6H14N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

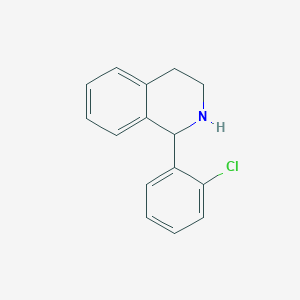

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “2-Piperazinemethanol, 2-methyl-” includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives, including “2-Piperazinemethanol, 2-methyl-”, have been synthesized using various methods, such as cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Piperazinemethanol, 2-methyl-” include a molecular weight of 130.19 and a molecular formula of C6H14N2O .Scientific Research Applications

CO2 Capture and Environmental Impact

2-Piperazinemethanol, 2-methyl- and its derivatives, such as piperazine activated 2-amino-2-methyl-1-propanol (AMP), are primarily researched for their application in carbon dioxide (CO2) capture technologies. These compounds are utilized in absorption processes to remove CO2 from various gas streams, including natural gas and post-combustion flue gases. The research highlights their effectiveness in capturing high concentrations of CO2 under different conditions, including high pressure and temperature, which is crucial for natural gas processing and combating climate change by reducing industrial CO2 emissions (Hairul et al., 2017), (Brúder et al., 2011).

Moreover, the degradation and environmental impact of these compounds have been studied to ensure their safe and sustainable use in CO2 capture processes. Investigations into their oxidative degradation under various conditions have provided insights into the stability and longevity of these compounds, which is vital for their economic and environmental viability as CO2 capture solvents (Wang & Klaus‐Joachim Jens, 2014).

Absorption Process Optimization

Significant research efforts have been devoted to optimizing the absorption process involving 2-piperazinemethanol, 2-methyl- derivatives. This includes studying the effects of various operating conditions, such as pressure, temperature, amine concentration, and gas flow rates, on the efficiency of CO2 capture. These studies aim to maximize CO2 removal efficiency while minimizing energy and solvent consumption, thereby enhancing the overall sustainability and cost-effectiveness of the capture process. Examples of such research include studies on the absorption performance of piperazine promoted AMP blends in high-pressure conditions, which offer valuable insights into improving process efficiency and solvent performance (Halim et al., 2015), (Hairul et al., 2016).

Flame Retardancy in Textiles

Beyond CO2 capture, derivatives of 2-piperazinemethanol, 2-methyl-, such as piperazine-phosphonates, have been explored for their potential as flame retardants in textiles. Research in this area focuses on understanding the thermal degradation mechanism of cotton fabrics treated with these compounds, aiming to enhance the flame retardant properties of textiles for safer and more durable applications (Nguyen et al., 2014).

Future Directions

Properties

IUPAC Name |

(2-methylpiperazin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(5-9)4-7-2-3-8-6/h7-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJIZZVRMQDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)

![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)

![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)

![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2808253.png)

![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)